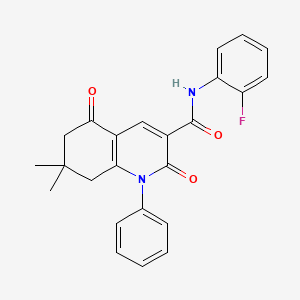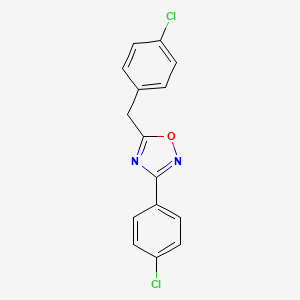![molecular formula C31H25FN2O3S B11618452 [11-(3-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone](/img/structure/B11618452.png)
[11-(3-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl](thiophen-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(3-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-10-(2-THIENYLCARBONYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-10-(2-THIENYLCARBONYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. Common starting materials might include substituted benzene rings and thiophene derivatives. The synthesis could involve:
Nucleophilic substitution reactions: to introduce the fluorophenyl and methoxyphenyl groups.
Cyclization reactions: to form the dibenzo[b,e][1,4]diazepine core.
Carbonylation reactions: to introduce the thienylcarbonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl and thienylcarbonyl groups might participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
科学研究应用
Chemistry
The compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
Medicinal applications could include its use as an active pharmaceutical ingredient (API) in drugs targeting specific diseases or conditions.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include receptors, enzymes, or ion channels, and pathways involved might be related to signal transduction, metabolism, or gene expression.
相似化合物的比较
Similar Compounds
Dibenzo[b,e][1,4]diazepines: Other compounds in this class might include clozapine or loxapine, which are known for their antipsychotic properties.
Thienylcarbonyl derivatives: Compounds like thiophene-2-carboxylic acid derivatives, which are used in various chemical syntheses.
Uniqueness
The unique combination of fluorophenyl, methoxyphenyl, and thienylcarbonyl groups in 11-(3-FLUOROPHENYL)-3-(4-METHOXYPHENYL)-10-(2-THIENYLCARBONYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE might confer distinct pharmacological properties, making it a valuable compound for further research and development.
属性
分子式 |
C31H25FN2O3S |
|---|---|
分子量 |
524.6 g/mol |
IUPAC 名称 |
6-(3-fluorophenyl)-9-(4-methoxyphenyl)-5-(thiophene-2-carbonyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H25FN2O3S/c1-37-23-13-11-19(12-14-23)21-17-25-29(27(35)18-21)30(20-6-4-7-22(32)16-20)34(31(36)28-10-5-15-38-28)26-9-3-2-8-24(26)33-25/h2-16,21,30,33H,17-18H2,1H3 |
InChI 键 |
GPJHBWFOIFMUSH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CS5)C6=CC(=CC=C6)F)C(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618374.png)
![N-({4-[5-cyano-3,3-dimethyl-8-(propan-2-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl]piperazin-1-yl}carbonothioyl)benzamide](/img/structure/B11618376.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618380.png)

![Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]-](/img/structure/B11618395.png)
![2-(4-Chlorophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11618398.png)
![9-Bromo-2-(4-methylphenyl)-5-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11618402.png)
![2-(3,5-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B11618407.png)

![3-[(7Z)-3-(3,4-Dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B11618421.png)
![(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11618429.png)
![6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11618432.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618445.png)
![1-[2-(Butan-2-yl)phenoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11618458.png)
